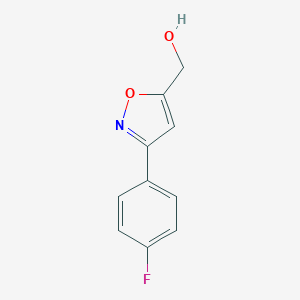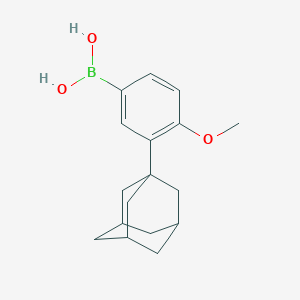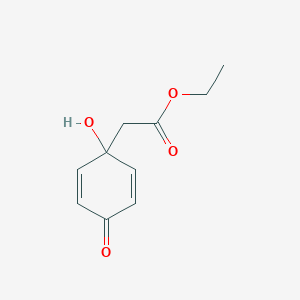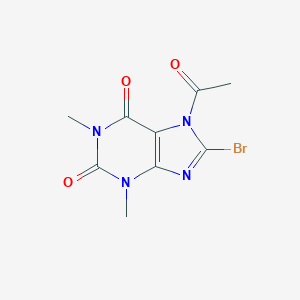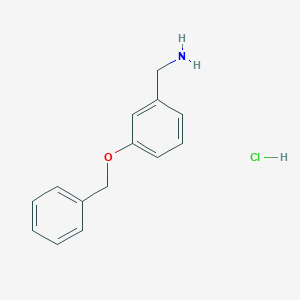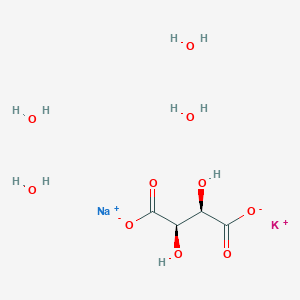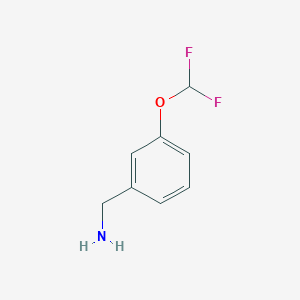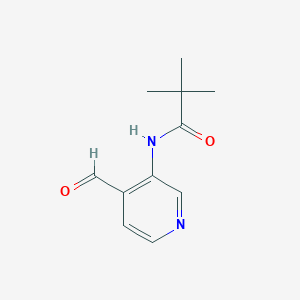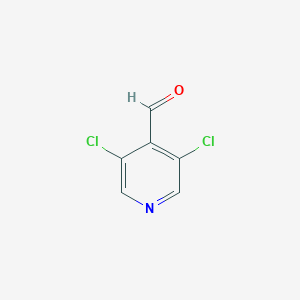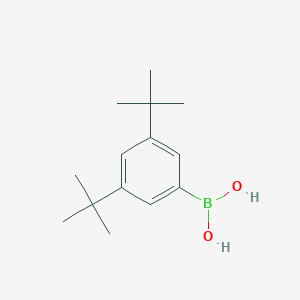
(3,5-Di-tert-butylphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butylphenyl)boronic acid, commonly referred to as DTBPA, is a boronic acid derivative that is widely used in the synthesis of organic compounds. It is a versatile reagent that has been used in a variety of reactions and processes, including Suzuki-Miyaura cross-coupling, Heck reactions, and Sonogashira coupling. In addition to its use in organic synthesis, DTBPA has also been studied for its potential applications in scientific research.
Scientific Research Applications
1. Analytical Chemistry and Spectrophotometry
Boron compounds, including those derived from 3,5-Di-tert-butylphenyl)boronic acid, are used in analytical chemistry. For instance, boronic acids form complex anions with boric acid, which can be applied in the spectrophotometric determination of boron. This approach was utilized to measure boron in seawater, showcasing the method's efficacy compared to other techniques (Oshima, Motomizu, & Tǒei, 1984).
2. Fluorescence and Electronic Structure Studies
Fluorescence spectroscopy is used to study the ground state electronic structure of metal complexes, including those with boron. In particular, 3,5-Di-tert-butylsalicylic acid derivatives have been analyzed to understand their electronic structures and applications in negative charge control additives (Law, 1997).
3. Photodynamic Control in Chromophores
Boron-dipyrrin complexes containing 3,5-Di-tert-butylphenyl)boronic acid derivatives are significant in controlling the photodynamics of chromophores. These compounds have been studied for their fluorescence yields and excited-state dynamics, demonstrating the impact of structural modifications on their photophysical properties (Kee et al., 2005).
4. Sugar Extraction and Purification
Boronic acid derivatives are used in extracting and purifying sugars from hemicellulose hydrolysates. Specific boronic acids, including 3,5-Di-tert-butylphenylboronic acid, have shown efficacy in selectively extracting sugars, indicating their potential in biochemical processing and fermentation applications (Griffin & Shu, 2004).
5. Organometallic Chemistry and Catalysis
Organic derivatives of boronic acids, including 3,5-Di-tert-butylphenylboronic acid, are widely utilized in various synthetic applications in organometallic chemistry. Their interactions with organometallic systems can lead to advancements in chemical catalysis (Anaby et al., 2014).
6. Sensing Applications and Biological Interactions
Boronic acids are integral in the development of sensors for biological active substances, such as carbohydrates and bioactive substances. Their ability to form complexes with diols is particularly useful in creating fluorescent sensors and probes (Huang et al., 2012).
7. Drug Delivery and Biomedical Applications
In the biomedical field, boronic acids have been found to facilitate the transport of ribonucleosides through lipid bilayers, demonstrating potential in drug delivery systems (Westmark & Smith, 1996).
8. Organic Synthesis and Chemical Reactions
Boronic acids are used in various organic synthesis reactions, such as Suzuki cross-coupling reactions. They are involved in regioselective additions and modifications in organic molecules, enhancing the scope of synthetic chemistry (Paquin et al., 2005).
Safety and Hazards
“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Mechanism of Action
Target of Action
(3,5-Di-tert-butylphenyl)boronic acid is a type of alkylboronic acid compound . Alkylboronic acids are important intermediates in organic synthesis . They can interact with electrophilic reagents to prepare drug molecules, playing a significant role in medicinal chemistry .
Mode of Action
Alkylboronic acids, in general, are known to undergo cross-coupling reactions with electrophilic reagents . This property allows them to be used in the synthesis of various drug molecules .
Result of Action
This compound is a colorless solid that emits light when heated . It has been used as a fluorescent probe for boronate esters . This material has also been used to prepare nanoparticles of various sizes for use in the study of emission .
Action Environment
The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(3,5-ditert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIEHUQSGPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466928 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197223-39-5 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-di-tert-butylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



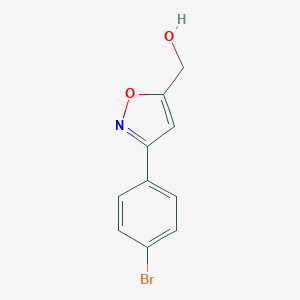
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
